![molecular formula C25H19N B14663375 (E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine CAS No. 51677-34-0](/img/structure/B14663375.png)
(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzophenone with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: An aromatic hydrocarbon with a similar structural framework.
Schiff Bases: Other Schiff bases with different substituents on the nitrogen atom.
Uniqueness
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is unique due to its specific structural arrangement and the presence of both biphenyl and diphenylmethanimine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
51677-34-0 |
|---|---|
分子式 |
C25H19N |
分子量 |
333.4 g/mol |
IUPAC名 |
N,1-diphenyl-1-(2-phenylphenyl)methanimine |
InChI |
InChI=1S/C25H19N/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
InChIキー |
HBJURJHYTFVNCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


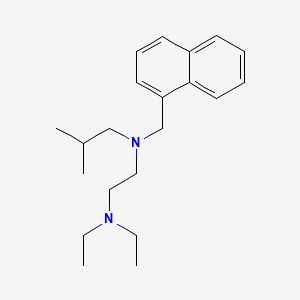

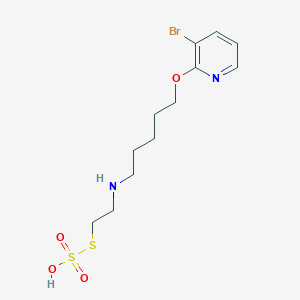
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
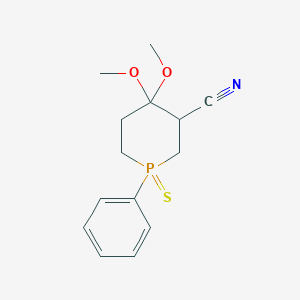


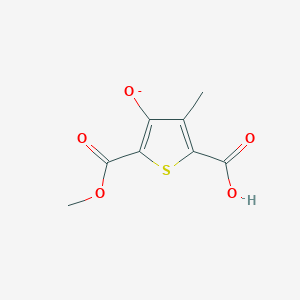
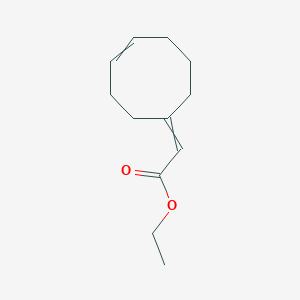

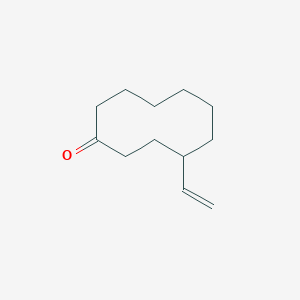
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
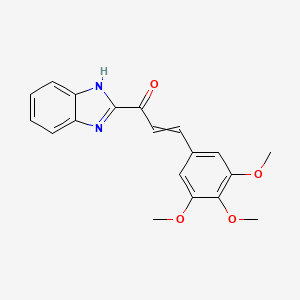
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
